1-(2-Aminoethyl)piperazin-2-one dihydrochloride
CAS No.: 2044871-46-5
Cat. No.: VC6813365
Molecular Formula: C6H15Cl2N3O
Molecular Weight: 216.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2044871-46-5 |
---|---|
Molecular Formula | C6H15Cl2N3O |
Molecular Weight | 216.11 |
IUPAC Name | 1-(2-aminoethyl)piperazin-2-one;dihydrochloride |
Standard InChI | InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-5-6(9)10;;/h8H,1-5,7H2;2*1H |
Standard InChI Key | GROVELPBVPSGHY-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)CN1)CCN.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
1-(2-Aminoethyl)piperazin-2-one dihydrochloride consists of a piperazin-2-one ring—a six-membered heterocycle containing two nitrogen atoms, one of which is oxidized to a ketone—substituted at the 1-position with a 2-aminoethyl group. The dihydrochloride salt form enhances stability and solubility, a common modification for amine-containing compounds. The molecular formula is C₆H₁₄Cl₂N₃O, with a calculated molecular weight of 215.11 g/mol (based on atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2044871-46-5 | |
Molecular Formula | C₆H₁₄Cl₂N₃O | |
Molecular Weight | 215.11 g/mol | |
Appearance | White to off-white powder | |
Storage Conditions | Room temperature (RT) |
Synthesis and Manufacturing
Purification and Quality Control
The final product is typically purified via recrystallization or column chromatography, with purity verified by high-performance liquid chromatography (HPLC) or mass spectrometry. The absence of residual solvents or unreacted starting materials is critical for research applications, particularly in medicinal chemistry .
Physicochemical and Stability Profile
Thermal Stability
The compound’s melting point and decomposition temperature remain unspecified. General guidelines for similar piperazine derivatives recommend storage at room temperature in a dry environment to prevent hydrolysis or oxidation .
Applications in Research and Development
Medicinal Chemistry
Piperazine derivatives are ubiquitous in drug discovery due to their ability to modulate pharmacokinetic properties and interact with biological targets. The 2-aminoethyl side chain in this compound provides a handle for further functionalization, enabling the synthesis of:
-
Kinase Inhibitors: The amine group can form hydrogen bonds with ATP-binding pockets.
-
GPCR Ligands: Piperazine scaffolds are common in serotonin and dopamine receptor modulators.
-
Antimicrobial Agents: Structural analogs have shown activity against bacterial and fungal pathogens .
Material Science
The compound’s rigid heterocyclic core and amine functionality make it a candidate for synthesizing polymers or metal-organic frameworks (MOFs), where it could act as a crosslinking agent or ligand for metal ions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume